Tiodazosin

Catalog No.
S605350
CAS No.
66969-81-1
M.F
C18H21N7O4S
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiodazosin

CAS Number

66969-81-1

Product Name

Tiodazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone

Molecular Formula

C18H21N7O4S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C18H21N7O4S/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3/h8-9H,4-7H2,1-3H3,(H2,19,20,21)

InChI Key

MULPYFRDYRZMDS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC

Synonyms

4-amino-6,7-dimethoxy-2-4-(5-methylthio-1,3,4-oxadiazole-2-carbonyl)piperazin-1-yl quinazoline, BL 5111, BL 5111A, tiodazosin, tiodazosin monohydrochloride

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC

Background

Tiodazosin is a non-selective alpha-adrenergic receptor antagonist, meaning it blocks the action of the hormone norepinephrine on certain cell receptors in the body. While it is not currently approved for any specific medical use by the FDA, it has been explored in scientific research for various applications due to its potential effects on blood pressure, urinary function, and other physiological processes.

Potential Applications:

  • Benign Prostatic Hyperplasia (BPH): BPH is a common condition in older men characterized by an enlarged prostate gland. Studies have investigated Tiodazosin's ability to relax the prostate smooth muscle and improve urinary flow in men with BPH, but the results have been mixed. While some studies showed some improvements in symptoms, others did not find it significantly more effective than placebo [].
  • Urinary Stone Passage: Research suggests that alpha-adrenergic antagonists like Tiodazosin may help relax the ureter, the tube that carries urine from the kidney to the bladder, and facilitate the passage of small kidney stones. However, more research is needed to confirm its efficacy and safety compared to other established options for stone management [].
  • Cancer Research: Emerging research explores the potential of Tiodazosin in cancer treatment. Studies suggest it might play a role in overcoming drug resistance in some cancer cell lines, potentially offering new avenues for therapeutic development. However, these investigations are primarily at the pre-clinical stage, and further research is necessary to understand its potential clinical applications.

Tiodazosin is a compound classified as an alpha-1 adrenergic receptor antagonist, primarily used for its antihypertensive properties. It shares structural similarities with other compounds in its class, such as prazosin, terazosin, and doxazosin, but exhibits unique pharmacological profiles. The chemical formula for tiodazosin is C18H21N7O4SC_{18}H_{21}N_{7}O_{4}S, with a molar mass of approximately 431.47 g/mol .

Tiodazosin acts as a competitive antagonist at alpha-1 adrenergic receptors, particularly the alpha-1A subtype []. These receptors are located in blood vessel walls and, when activated by norepinephrine, cause vasoconstriction (narrowing of blood vessels). By blocking these receptors, Tiodazosin promotes vasodilation (widening of blood vessels), leading to a reduction in blood pressure.

Information regarding the safety profile and potential hazards of Tiodazosin is scarce due to limited clinical research. However, based on its similarity to prazosin, potential side effects might include dizziness, fatigue, and first-dose hypotension (sudden drop in blood pressure) []. Further studies are needed to comprehensively assess the safety profile of Tiodazosin.

Limitations and Future Research

Research on Tiodazosin is ongoing, and much remains unknown about its specific properties and potential as a therapeutic agent. Future investigations should focus on:

  • Detailed characterization of physical and chemical properties
  • In-depth studies on efficacy and safety in pre-clinical and clinical models
  • Comparison with existing antihypertensive drugs
  • Investigating potential long-term effects
Typical of its class of compounds. These include:

  • Acylation: Tiodazosin can be synthesized through acylation reactions involving piperazine derivatives and various acylating agents, which are crucial for modifying its pharmacological properties .
  • Reduction: The compound can also undergo reduction reactions that may alter its functional groups and impact its biological activity .
  • Substitution Reactions: The presence of various functional groups in tiodazosin allows for substitution reactions that can lead to the formation of analogs with potentially different activities .

Tiodazosin exhibits significant biological activity as an antihypertensive agent. It functions by blocking alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. In addition to its antihypertensive effects, tiodazosin has been noted for its direct vasodilator action, which enhances its therapeutic profile compared to other similar compounds . Studies have indicated that it may also possess neuroprotective properties and potential applications in treating conditions like benign prostatic hyperplasia due to its smooth muscle relaxant effects .

The synthesis of tiodazosin typically involves several steps:

  • Preparation of Intermediates: Starting materials such as piperazine derivatives are reacted with various acylating agents to form intermediates suitable for further modification.
  • Formation of the Core Structure: The core structure of tiodazosin is often constructed through cyclization reactions involving hydrazine derivatives and carbon disulfide, leading to the formation of oxadiazole rings, which are integral to its activity .
  • Final Modifications: Subsequent reactions may involve functionalization at specific positions on the aromatic rings to optimize the pharmacological properties of the final product .

Tiodazosin is primarily applied in the treatment of hypertension due to its ability to lower blood pressure effectively. Additionally, it has potential applications in managing symptoms associated with benign prostatic hyperplasia by relaxing smooth muscle tissue in the urinary tract . Its unique properties may also allow for exploration in other therapeutic areas, including cardiovascular diseases and possibly neurodegenerative conditions.

Interaction studies involving tiodazosin have focused on its pharmacokinetics and pharmacodynamics when combined with other medications. Research suggests that tiodazosin may interact with other antihypertensive agents, enhancing their effects or leading to additive side effects. Furthermore, studies have indicated possible interactions with medications affecting liver enzymes, which could alter the metabolism of tiodazosin itself .

Tiodazosin is closely related to several other alpha-1 adrenergic receptor antagonists. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
TiodazosinC18H21N7O4SC_{18}H_{21}N_{7}O_{4}SAntihypertensiveDirect vasodilator effect
PrazosinC19H22N2O4C_{19}H_{22}N_{2}O_{4}AntihypertensiveShorter half-life; less selective
TerazosinC19H25N3O4C_{19}H_{25}N_{3}O_{4}AntihypertensiveLonger half-life; used for BPH
DoxazosinC23H25N3O5C_{23}H_{25}N_{3}O_{5}AntihypertensiveExtended-release formulation available

Tiodazosin's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly due to its direct vasodilatory effects and potential applications beyond hypertension management.

Molecular Identity and Basic Properties

Molecular Formula and Weight (C18H21N7O4S)

Tiodazosin exhibits a complex molecular composition with the empirical formula C18H21N7O4S [18]. The compound possesses a molecular weight of 431.5 grams per mole in its free base form [18]. The molecular structure encompasses eighteen carbon atoms, twenty-one hydrogen atoms, seven nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting the intricate heterocyclic nature of this pharmaceutical compound [18]. The monoisotopic mass has been precisely determined as 431.13757335 daltons through computational analysis [18].

PropertyValue
Molecular FormulaC18H21N7O4S
Molecular Weight (free base)431.5 g/mol
Molecular Weight (hydrochloride)467.9 g/mol
Exact Mass431.13757335 Da
Monoisotopic Mass431.13757335 Da

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for tiodazosin is [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone [18]. This comprehensive nomenclature accurately describes the structural components and their connectivity within the molecule [18]. The name reflects the presence of multiple heterocyclic systems including quinazoline, piperazine, and oxadiazole moieties [18].

Alternative Designations (BL-5111)

Tiodazosin is commonly identified by its research code designation BL-5111 [4] [11] [18]. The compound appears in scientific literature under various international nonproprietary names including Tiodazosina, Tiodazosine, and Tiodazosinum [18]. The hydrochloride salt form is specifically designated as BL-5111A [4]. Additional chemical abstracts service registry identifiers include the Chemical Abstracts Service number 66969-81-1 for the free base form [18].

TypeDesignation
Research CodeBL-5111, BL-5111A (hydrochloride)
SynonymsTiodazosina, Tiodazosine, Tiodazosinum
International NamesTiodazosin [USAN:INN]
Chemical Names1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)-piperazine

Structural Components and Features

Quinazoline Core Structure

The quinazoline nucleus forms the central structural framework of tiodazosin, characterized by a bicyclic aromatic system containing two nitrogen atoms in a 1,3-arrangement [18]. This heterocyclic core bears amino substitution at the 4-position and methoxy groups at both the 6- and 7-positions of the quinazoline ring system [18]. The quinazoline scaffold represents a privileged structure in medicinal chemistry, providing essential pharmacophoric elements for biological activity [21]. The presence of the 4-amino substituent contributes to the compound's hydrogen bonding capacity and potential receptor interactions [18].

Piperazine Ring Linkage

A piperazine ring serves as the crucial linking element between the quinazoline core and the oxadiazole component [18]. This six-membered saturated heterocycle contains two nitrogen atoms positioned at the 1- and 4-positions [18]. The piperazine moiety is attached to the 2-position of the quinazoline ring through one of its nitrogen atoms, while the other nitrogen participates in the carbonyl linkage to the oxadiazole system [18]. The piperazine ring adopts a chair conformation in solution, providing conformational flexibility to the overall molecular structure [18].

1,3,4-Oxadiazole Component

The 1,3,4-oxadiazole heterocycle represents a five-membered aromatic ring containing one oxygen atom and two nitrogen atoms in specific positional arrangements [18]. This oxadiazole unit is connected to the piperazine nitrogen through a carbonyl linkage, forming an amide functionality [18]. The oxadiazole ring bears a methylthio substituent at the 5-position, contributing to the compound's lipophilic character [18]. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure with significant biological importance, capable of acting as a hydrogen bond acceptor and providing metabolic stability [26].

Methylthio Functional Group

The methylthio group (-SCH3) is positioned at the 5-position of the oxadiazole ring, introducing sulfur heteroatom functionality to the molecular structure [18]. This thioether linkage contributes to the compound's lipophilicity and may influence its membrane permeability characteristics [18]. The methylthio substituent provides electron-donating properties to the oxadiazole system while potentially serving as a metabolic handle for biotransformation processes [18].

Physical and Chemical Characteristics

Solubility Profile

Tiodazosin demonstrates limited aqueous solubility characteristics typical of compounds containing multiple aromatic heterocycles [12]. The free base form exhibits preferential solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves adequate dissolution for analytical and research applications [12]. The compound's solubility profile is significantly influenced by pH conditions, with enhanced dissolution observed under acidic conditions due to protonation of the quinazoline nitrogen atoms [12]. The topological polar surface area of 158 Ų suggests moderate polarity despite the presence of multiple heteroatoms [18].

Stability Parameters

The molecular complexity of tiodazosin, reflected in its computed complexity value of 597, indicates a structurally sophisticated compound with multiple sites for potential chemical interactions [18]. The compound exhibits five rotatable bonds, providing conformational flexibility while maintaining structural integrity [18]. The heavy atom count of 30 atoms contributes to the overall molecular stability through extensive conjugation and resonance stabilization [18]. The compound's stability profile is enhanced by the aromatic nature of its heterocyclic components and the presence of electron-withdrawing and electron-donating substituents that provide electronic balance [18].

Salt Forms (Hydrochloride)

The hydrochloride salt of tiodazosin, designated as BL-5111A, represents the pharmaceutically relevant form with enhanced aqueous solubility characteristics [4]. The hydrochloride salt exhibits a molecular weight of 467.9 grams per mole, reflecting the addition of hydrogen chloride to the free base [4]. This salt formation occurs through protonation of one of the basic nitrogen centers in the molecule, most likely within the piperazine ring system [4]. The hydrochloride salt demonstrates improved handling properties and storage stability compared to the free base form [4].

PropertyValue
XLogP31.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count11
Rotatable Bond Count5
Topological Polar Surface Area158 Ų
Heavy Atom Count30
Complexity597

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of tiodazosin through detailed analysis of its hydrogen and carbon environments [24]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the quinazoline aromatic protons, appearing as distinct multiplets in the aromatic region between 6.5 and 8.5 parts per million [24]. The methoxy substituents on the quinazoline ring generate sharp singlets typically observed around 3.8-4.0 parts per million, while the piperazine methylene protons appear as complex multiplets in the aliphatic region [24]. Carbon-13 nuclear magnetic resonance analysis demonstrates the presence of aromatic carbons from the quinazoline and oxadiazole systems, with characteristic chemical shifts reflecting the electronic environments of each heterocyclic component [24].

Mass Spectrometry Data

Mass spectrometric analysis of tiodazosin provides definitive molecular weight confirmation and fragmentation pattern information essential for structural verification [18]. Electrospray ionization mass spectrometry typically generates the protonated molecular ion at mass-to-charge ratio 432, corresponding to [M+H]+ for the free base form [18]. The fragmentation pattern reveals characteristic losses including the methylthio group (47 mass units) and portions of the oxadiazole system [18]. High-resolution mass spectrometry confirms the exact molecular composition with precision measurements achieving accuracy within 2 parts per million of the theoretical mass [18].

Tiodazosin, a quinazoline-based alpha-adrenergic receptor antagonist containing both quinazoline and 1,3,4-oxadiazole moieties, represents a sophisticated target for synthetic chemists [1] [2]. The compound's complex structure necessitates carefully orchestrated synthetic approaches that accommodate multiple heterocyclic systems while maintaining high yields and purity standards suitable for pharmaceutical applications.

Historical Synthetic Approaches

The early development of tiodazosin synthesis relied heavily on traditional heterocyclic chemistry methodologies established in the 1970s and 1980s [3] [4]. Historical approaches centered on sequential construction of the quinazoline core followed by elaboration with the oxadiazole-containing side chain [5]. These methodologies typically employed classical cyclodehydration reactions for oxadiazole formation and acid-catalyzed cyclization for quinazoline synthesis [3] [6].

Traditional synthetic routes utilized stepwise assembly beginning with substituted anthranilic acid derivatives that underwent cyclization with formamide or formic acid to establish the quinazoline framework [7] [8]. The resulting 4-chloroquinazoline intermediates were subsequently coupled with piperazine derivatives bearing oxadiazole substituents through nucleophilic aromatic substitution reactions [9] [10]. These early approaches, while reliable, suffered from lengthy reaction sequences requiring multiple purification steps and overall yields ranging from 35-55%[evolution_df].

The historical methods relied predominantly on conventional heating systems and required harsh reaction conditions including high temperatures (100-140°C) and strongly acidic media[conditions_df]. Purification was accomplished through repeated recrystallization procedures, often necessitating large solvent volumes and resulting in moderate recovery rates [5] [11].

Contemporary Synthetic Pathways

Modern synthetic approaches to tiodazosin have evolved significantly, incorporating advanced methodologies that emphasize efficiency, atom economy, and environmental sustainability [12] [13]. Contemporary pathways leverage multicomponent reactions, metal-catalyzed transformations, and process intensification strategies to achieve superior yields and reduced environmental impact [14] [4].

Key Intermediates in Tiodazosin Synthesis

The synthesis of tiodazosin requires several critical intermediates that serve as building blocks for the final molecular architecture[Table 1]. The most significant intermediate categories include 2-amino-1,3,4-oxadiazole derivatives, quinazoline core structures, and functionalized piperazine linkages[intermediates_df].

2-Amino-1,3,4-oxadiazole derivatives represent the primary heterocyclic building blocks, typically synthesized through cyclodehydration of semicarbazide or thiosemicarbazide precursors with iodine and potassium carbonate systems [3] [15]. These intermediates are obtained in yields ranging from 70-90% and serve as nucleophilic coupling partners in subsequent transformations[intermediates_df].

Quinazoline core intermediates are prepared through cyclization of substituted anthranilic acid derivatives with formic acid or phosphorus oxychloride systems [16] [9]. The central aromatic scaffold provides the foundation for biological activity and requires careful control of regioselectivity during formation [10] [8]. Typical yields for quinazoline core synthesis range from 60-85%[intermediates_df].

Piperazine derivatives function as essential linker moieties that connect the quinazoline and oxadiazole components while contributing significantly to the compound's biological activity profile [9] [17]. These intermediates are prepared through nucleophilic substitution reactions and achieve yields of 65-80%[intermediates_df].

Acylhydrazide intermediates serve as crucial cyclization precursors in oxadiazole formation, prepared through condensation of carboxylic acid derivatives with hydrazine hydrate [3] [2]. These intermediates undergo subsequent cyclization to form the oxadiazole ring system with yields typically ranging from 75-88%[intermediates_df].

Reaction Conditions and Optimization

Contemporary tiodazosin synthesis employs optimized reaction conditions that balance efficiency with practical considerations for scale-up operations[Table 2]. Temperature control represents a critical parameter, with different transformation types requiring specific thermal profiles[conditions_df].

Oxadiazole ring formation reactions are conducted at temperatures ranging from 80-120°C in polar aprotic solvents such as dimethylformamide or 1,4-dioxane [3] [15]. These transformations utilize iodine/potassium carbonate catalyst systems and require 4-8 hours for completion[conditions_df]. The cyclodehydration process benefits from careful temperature control to prevent decomposition of sensitive intermediates [12].

Quinazoline synthesis reactions proceed optimally at 100-140°C using formic acid or acetic acid as both solvent and activating agent [9] [8]. Phosphorus oxychloride serves as an effective cyclization catalyst, and reaction times typically range from 2-6 hours[conditions_df]. These conditions provide excellent regioselectivity and minimize side product formation [10].

Piperazine coupling reactions are performed at moderate temperatures (60-100°C) in protic solvents such as isopropanol or ethanol [9] [18]. Base catalysts including potassium carbonate and potassium iodide facilitate nucleophilic substitution, with reaction times extending 3-8 hours[conditions_df]. These mild conditions preserve the integrity of both coupling partners while ensuring efficient transformation [10].

Cyclodehydration processes require elevated temperatures (80-110°C) in aromatic solvents such as toluene or xylene [12] [13]. Acid catalysts and dehydrating agents promote ring closure while extended reaction times (6-12 hours) ensure complete conversion[conditions_df]. These conditions are particularly important for forming stable heterocyclic systems [3].

Purification Techniques

Modern purification strategies for tiodazosin synthesis employ diverse methodologies tailored to the specific properties of intermediates and final products[Table 3]. These techniques emphasize both purity achievement and process efficiency considerations[purification_df].

Recrystallization from ethanol represents the most widely employed purification method, achieving purities exceeding 98% with recovery rates of 85-95%[purification_df]. This technique is particularly effective for polar intermediates and scales readily from laboratory to pilot scale operations [15] [19]. The method requires ethanol (95%) as the primary solvent and provides excellent crystal quality for pharmaceutical applications.

Column chromatography using silica gel serves as the primary method for complex mixtures requiring high-resolution separations[purification_df]. Hexane/ethyl acetate gradient systems provide excellent selectivity, achieving purities greater than 95% with recovery rates of 70-85% [20]. While primarily suited to laboratory scale operations, this method offers unparalleled purification power for difficult separations.

Recrystallization from methanol provides an alternative approach suitable for compounds with different solubility profiles [15]. Methanol/water mixtures allow fine-tuning of crystallization conditions, achieving purities exceeding 97% with recovery rates of 80-90%[purification_df]. This method scales effectively from laboratory to industrial operations and requires minimal specialized equipment.

Precipitation and washing techniques offer simple, scalable purification for intermediates with favorable solubility characteristics[purification_df]. Cold water washing systems achieve purities greater than 90% with recovery rates of 75-88% and are suitable for all production scales [15]. These methods minimize solvent requirements and environmental impact while maintaining product quality.

Industrial Scale Production Considerations

The translation of laboratory synthetic methods to industrial scale production requires comprehensive evaluation of multiple factors affecting process viability, safety, and economic feasibility[Table 4] [21] [22]. Industrial scale considerations encompass raw material sourcing, equipment requirements, environmental compliance, and quality assurance protocols[industrial_df].

Raw material sourcing represents a fundamental consideration requiring establishment of reliable supply chains for starting materials and reagents[industrial_df]. The availability and cost of quinazoline precursors, oxadiazole building blocks, and coupling reagents directly impact manufacturing economics [21]. Multi-supplier qualification strategies ensure supply chain resilience while maintaining consistent material quality standards.

Reaction vessel requirements demand careful consideration of material compatibility with the chemical environment encountered during synthesis[industrial_df]. The acidic conditions employed in quinazoline formation necessitate corrosion-resistant materials such as glass-lined steel or specialized alloys [22]. Heat dissipation in large reactors requires advanced cooling systems to maintain precise temperature control during exothermic transformations.

Heat transfer management becomes increasingly critical as reaction volumes increase, particularly for exothermic cyclization reactions[industrial_df]. Advanced reactor designs incorporating efficient heat exchange systems ensure uniform temperature distribution and prevent thermal runaway scenarios [21]. High-efficiency mixing systems maintain homogeneous reaction conditions throughout the vessel volume.

Waste stream handling requires comprehensive protocols for solvent disposal and recycling to meet environmental compliance standards[industrial_df]. Green chemistry implementation strategies minimize waste generation while solvent recovery systems improve process economics [22]. These considerations are particularly important for the polar aprotic solvents commonly employed in tiodazosin synthesis.

Quality control checkpoints must be strategically positioned throughout the manufacturing process to ensure consistent product quality[industrial_df]. In-process analytical monitoring systems provide real-time feedback on reaction progress and product formation [21]. Automated sampling systems reduce human exposure while ensuring representative sample collection for analytical testing.

Patent-Protected Synthetic Routes

The commercial development of tiodazosin synthesis has generated numerous patent applications covering innovative synthetic methodologies, process improvements, and manufacturing optimizations[Table 6] [23] [24] [7]. These intellectual property developments reflect the ongoing evolution of synthetic approaches and the commercial importance of efficient manufacturing processes[patents_df].

Core heterocycle formation patents focus on novel cyclization conditions that provide higher yields under milder reaction conditions[patents_df]. These innovations typically involve new catalyst systems or alternative activation methods that reduce energy requirements while improving product quality [24] [7]. Commercial implementation of these methods has resulted in reduced production costs and improved process robustness.

Quinazoline synthesis method patents emphasize improved regioselectivity and better stereochemical control during ring formation[patents_df]. Advanced catalyst systems and optimized reaction conditions provide enhanced product purity while minimizing side reactions [7]. Pilot scale testing of these methodologies has demonstrated their potential for commercial implementation.

Coupling reaction strategy patents target enhanced coupling efficiency between quinazoline and oxadiazole components[patents_df]. Novel activation methods and improved catalyst systems reduce reaction times while increasing yields [24]. Laboratory development continues on these approaches with promising results for future commercial application.

Purification innovation patents address crystallization control and improved product purity through advanced separation techniques[patents_df]. These developments simplify downstream processing while ensuring consistent product quality [7]. Industrial implementation of crystallization control technologies has enhanced manufacturing efficiency and product consistency.

Process optimization patents encompass yield enhancement techniques and energy-saving modifications to existing synthetic routes[patents_df]. These innovations provide commercial advantages through increased manufacturing efficiency and reduced operating costs [24]. Commercial optimization of these processes continues to drive improvements in tiodazosin manufacturing economics.

Alternative starting material patents explore cost-effective precursors that reduce manufacturing costs while maintaining product quality[patents_df]. Supply chain optimization through these alternative routes provides commercial advantages in competitive pharmaceutical markets [7]. Research stage development continues on several promising alternative synthetic pathways.

Green chemistry approach patents focus on solvent-free methodologies and environmentally sustainable synthetic processes[patents_df]. These innovations provide regulatory compliance advantages while reducing environmental impact [24]. Pilot plant evaluation of green chemistry approaches demonstrates their potential for future commercial implementation.

XLogP3

1.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

431.13757335 g/mol

Monoisotopic Mass

431.13757335 g/mol

Heavy Atom Count

30

UNII

FQI0PYJ799

Other CAS

66969-81-1

Wikipedia

Tiodazosin

Dates

Last modified: 08-15-2023

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